Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]-
Description
Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- is a triazole-based acetamide derivative characterized by a unique substitution pattern. Its structure includes:
- Triazole core: A 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole ring, which introduces sulfur and nitrogen heteroatoms for diverse binding capabilities.
- Thioether linkage: A sulfur atom bridges the triazole and acetamide moieties, influencing electronic properties and metabolic stability.
Properties
Molecular Formula |
C22H18N4O3S2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18N4O3S2/c1-26-21(19-8-5-9-30-19)24-25-22(26)31-12-20(27)23-15-11-17-14(10-18(15)28-2)13-6-3-4-7-16(13)29-17/h3-11H,12H2,1-2H3,(H,23,27) |
InChI Key |
PRANHFDJJCEQIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dibenzofuran Moiety: Starting with a suitable dibenzofuran precursor, methoxylation is achieved using methanol and a strong acid catalyst.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving a thienyl-substituted hydrazine and an appropriate nitrile.
Coupling Reactions: The dibenzofuran and triazole intermediates are coupled using a thioether linkage, facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Acetamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thienyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thioether linkage, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioethers.
Scientific Research Applications
Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors or light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Mechanism of Action
The mechanism of action of Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Their Implications
The table below highlights key structural differences among similar triazole-acetamide derivatives:
Key Observations :
- Dibenzofuranyl vs.
- Thienyl vs. Furyl Substituents : The 2-thienyl group (in the target compound) provides stronger electron-withdrawing effects than 2-furyl (), which may influence receptor binding affinity .
- Alkyl vs. Allyl Chains : Allyl substituents () introduce conformational flexibility, whereas methyl/ethyl groups (target compound, ) favor rigidity.
Comparison with Analog Syntheses :
- : Uses 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione and chloroacetamides, achieving yields of 60–75% after recrystallization.
- : Employs anhydrous potassium carbonate in dry acetone for thiadiazole-acetamide derivatives, suggesting solvent polarity impacts reaction efficiency.
Anti-Exudative Activity ():
- Reference : Diclofenac sodium (8 mg/kg) reduced inflammation by 45–50% in murine models.
- Analog Performance: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides at 10 mg/kg showed 30–40% efficacy, indicating substituent-dependent activity .
Antiviral Potential ():
- Triazole-acetamides with 2-hydroxyphenyl substituents (e.g., AM31, AM33) exhibited reverse transcriptase inhibition constants (Ki) of 2–5 nM, surpassing Nevirapine (Ki = 10 nM). The target compound’s dibenzofuranyl group may similarly inhibit viral enzymes.
Cytotoxic Effects ():
- Thiadiazole-acetamide derivatives demonstrated IC50 values of 8–12 μM against HeLa cells. The thienyl group in the target compound could enhance DNA intercalation.
Physicochemical Properties
Biological Activity
Acetamide, N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- is a compound with notable biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C22H18N4O3S2
- Molecular Weight : 450.53 g/mol
- LogP : 5.83 (indicating high lipophilicity) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamide derivatives, including those with dibenzofuran and triazole moieties. The compound was assessed for its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Control (Levofloxacin) μg/mL |
|---|---|---|
| E. coli | 25 | 50 |
| S. aureus | 20 | 40 |
| K. pneumoniae | 30 | 60 |
These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably, the presence of the dibenzofuran moiety enhances its cytotoxic effects against various cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : The triazole ring is known to interfere with cell wall synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it promotes apoptosis via intrinsic pathways involving caspase activation and mitochondrial disruption.
- Biofilm Inhibition : The compound has demonstrated significant antibiofilm activity, reducing biofilm formation by over 80% in certain bacterial strains .
Case Studies
- Study on Antibacterial Efficacy : A study published in Pharmaceutical Medicine evaluated a series of acetamide derivatives and found that those incorporating the dibenzofuran and triazole structures exhibited superior antibacterial efficacy compared to other derivatives .
- Anticancer Evaluation : Research conducted on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 μM, indicating a strong potential for development as an anticancer agent .
Q & A
Q. What in vitro models best prioritize this compound for anticancer studies?
- Methodological Answer : Use NCI-60 cell line panels for broad cytotoxicity screening. Follow up with 3D spheroid models (e.g., MDA-MB-231 for breast cancer) to mimic tumor microenvironments. Combine with apoptosis markers (Annexin V/PI) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
